

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Decaprenoxanthin

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Compound of Interest

Compound Name: Decaprenoxanthin

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Abstract

Decaprenoxanthin, a C₅₀ carotenoid, is a natural pigment synthesized by various microorganisms, most notably *Corynebacterium glutamicum*. Its extended polyene chain and terminal ϵ -ionone rings confer unique physicochemical properties, including potent antioxidant and photoprotective activities, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and biosynthetic pathway of **decaprenoxanthin**. It includes a compilation of available spectroscopic data, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities, with a focus on relevant cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Decaprenoxanthin is a symmetrical C₅₀ carotenoid characterized by a long central chain of conjugated double bonds and two terminal ϵ -ionone rings, each bearing a hydroxylated isoprenoid side chain.

Molecular Formula: C₅₀H₇₂O₂[1]

Systematic Name: (2R,6R,2'R,6'R)-2,2'-Bis(4-hydroxy-3-methyl-2-butenyl)- ϵ,ϵ -carotene[1]

The core structure consists of a C₄₀ tetraterpene backbone that is extended at both ends by the addition of a C₅ isoprene unit. This elongation and subsequent cyclization result in the characteristic C₅₀ structure.[\[2\]](#)[\[3\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **decaprenoxanthin** is presented in Table 1.

Property	Value	Reference
Molecular Weight	705.1 g/mol	[1]
Exact Mass	704.55323154 Da	[1]
UV-Vis λ_{max} (in Methanol/Acetone)	415, 440, 470 nm	[4]
Color	Yellow	[4]
Solubility	Soluble in organic solvents like chloroform, methanol, and acetone. [4]	

Stereochemistry and Absolute Configuration

The stereochemistry of **decaprenoxanthin** is critical to its biological function and has been determined through chemical synthesis and spectroscopic analysis. The molecule possesses four chiral centers, located at the C2, C6, C2', and C6' positions of the terminal ϵ -ionone rings. The absolute configuration has been established as (2R, 6R, 2'R, 6'R).[\[1\]](#)[\[5\]](#)[\[6\]](#)

The precise spatial arrangement of the substituents at these chiral centers influences the overall three-dimensional shape of the molecule, which in turn dictates its interactions with biological membranes, enzymes, and other molecular targets.

Spectroscopic Data for Structural Elucidation

The structural confirmation of **decaprenoxanthin** relies on a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR),

and Mass Spectrometry (MS).

UV-Visible Spectroscopy

The extended system of conjugated double bonds in the polyene chain of **decaprenoxanthin** is responsible for its characteristic light absorption in the visible range. The UV-Vis spectrum in a methanol/acetone mixture exhibits three distinct absorption maxima.

Spectroscopic Data	Value
UV-Vis λ_{max}	415, 440, 470 nm ^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. While a complete, assigned ^1H NMR spectrum with coupling constants is not readily available in the public domain, published ^{13}C NMR data provides a carbon fingerprint of the molecule.

Table 2: ^{13}C NMR Chemical Shift Data for **Decaprenoxanthin** (in CDCl_3)

Carbon Atom	Chemical Shift (ppm)
1, 1'	28.9
2, 2'	53.5
3, 3'	132.8
4, 4'	126.9
5, 5'	137.2
6, 6'	41.8
7, 7'	137.7
8, 8'	125.1
9, 9'	137.6
10, 10'	124.5
11, 11'	130.8
12, 12'	124.6
13, 13'	137.4
14, 14'	132.3
15, 15'	129.9
16, 16'	28.6
17, 17'	21.9
18, 18'	12.9
19, 19'	12.8
20, 20'	12.7
1'', 1'''	126.2
2'', 2'''	138.9
3'', 3'''	16.4

4", 4"

68.9

(Data sourced from a reference to a table in a publication, the full paper could not be accessed to verify all assignments)[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For **decaprenoxanthin**, the expected molecular ion peak $[M]^+$ would be observed at m/z 704.553. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule $[M+H]^+$ at m/z 705.561 would be prominent.

Tandem MS (MS/MS) of carotenoids typically reveals characteristic fragmentation patterns, including the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain.[7] Specific fragmentation of the terminal groups can also provide diagnostic ions. A detailed fragmentation pattern specific to **decaprenoxanthin** would require experimental data not currently available in the reviewed literature.

Experimental Protocols

Isolation and Purification of Decaprenoxanthin from *Corynebacterium glutamicum*

This protocol outlines a general procedure for the extraction and purification of **decaprenoxanthin** from a bacterial culture.

1. Cell Culture and Harvest:

- Cultivate *Corynebacterium glutamicum* in a suitable medium (e.g., BHI or CGXII with glucose) at 30°C with shaking until the desired cell density is reached, typically indicated by a visible yellow pigmentation of the culture.[8]
- Harvest the cells by centrifugation at 10,000 x g for 15 minutes.
- Wash the cell pellet with deionized water to remove residual media components.

2. Extraction:

- Resuspend the cell pellet in a methanol:acetone mixture (7:3 v/v).[4]
- Incubate at 60°C for 30-80 minutes with intermittent vigorous vortexing to ensure efficient extraction of the pigments.[4]
- Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
- Carefully collect the supernatant containing the carotenoid extract.
- Repeat the extraction process with the cell pellet until it becomes colorless.
- Pool all the supernatant fractions.

3. Purification by High-Performance Liquid Chromatography (HPLC):

- Filter the crude extract through a 0.22 µm filter prior to injection.
- HPLC System: An Agilent 1200 series or equivalent with a diode array detector (DAD) is suitable.[8]
- Column: A C18 or C30 reversed-phase column is effective for carotenoid separation.[4]
- Mobile Phase: A gradient elution using a mixture of methanol and a second solvent system like methanol/methyl tert-butyl ether/ethyl acetate (5:4:1) is effective.[3]
- Gradient Program:
 - Start with 10% eluent B.
 - Linearly increase to 100% eluent B over 10 minutes.
 - Isocratic elution with 100% B for 20 minutes.
 - Re-equilibrate the column with 10% B for 3 minutes.
- Flow Rate: 1.4 ml/min.[3]
- Detection: Monitor the elution profile at 440 nm or 470 nm.[8]

- Collect the fraction corresponding to the **decaprenoxanthin** peak based on its retention time and characteristic UV-Vis spectrum.

4. Quantification:

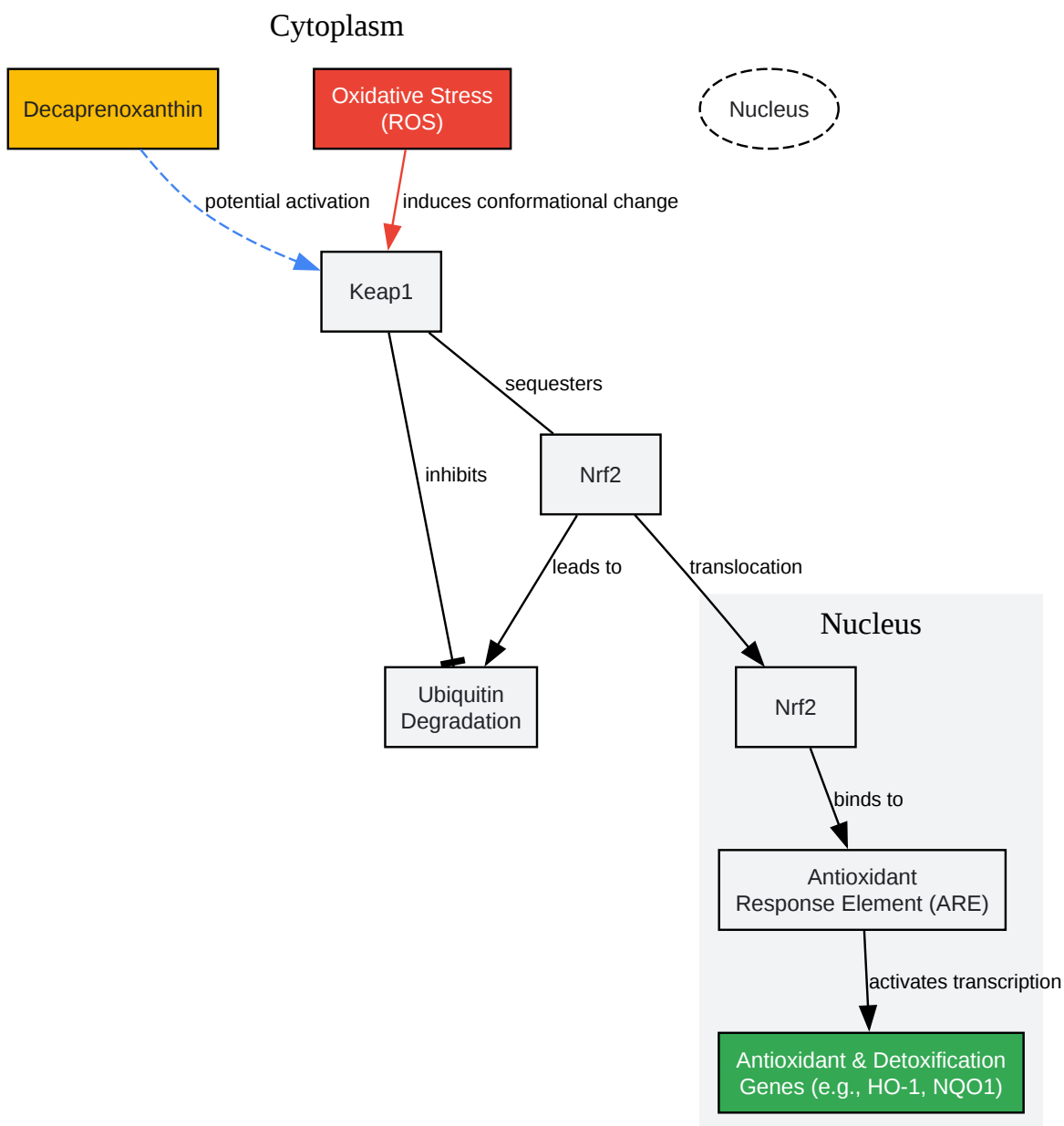
- Due to the lack of a commercial standard, **decaprenoxanthin** can be quantified using a standard curve of a structurally related carotenoid, such as β -carotene, and reported as β -carotene equivalents.[\[3\]](#)

Biosynthesis of Decaprenoxanthin

Decaprenoxanthin is synthesized from the C₄₀ carotenoid lycopene in a two-step enzymatic process within *Corynebacterium glutamicum*.[\[2\]](#)[\[6\]](#)

Step 1: Elongation Lycopene is elongated by the addition of two C₅ isoprenoid units (from dimethylallyl pyrophosphate - DMAPP) at the C-2 and C-2' positions. This reaction is catalyzed by the enzyme lycopene elongase (CrtEb), resulting in the acyclic C₅₀ carotenoid, flavuxanthin.[\[2\]](#)[\[6\]](#)

Step 2: Cyclization The acyclic flavuxanthin undergoes a concerted cyclization at both ends, catalyzed by the heterodimeric enzyme complex CrtYe/CrtYf. This cyclization forms the two characteristic ϵ -ionone rings of **decaprenoxanthin**.[\[2\]](#)[\[6\]](#)



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